molecular formula C6H13FO3S B14742961 5-Fluoropentyl methanesulfonate CAS No. 407-66-9

5-Fluoropentyl methanesulfonate

Cat. No.: B14742961
CAS No.: 407-66-9
M. Wt: 184.23 g/mol
InChI Key: VRSPPYAKPHOYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropentyl methanesulfonate is a chemical compound that belongs to the class of methanesulfonates It is characterized by the presence of a 5-fluoropentyl group attached to a methanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropentyl methanesulfonate typically involves the reaction of 5-fluoropentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

5-Fluoropentanol+Methanesulfonyl chloride5-Fluoropentyl methanesulfonate+HCl\text{5-Fluoropentanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Fluoropentanol+Methanesulfonyl chloride→5-Fluoropentyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The fluoropentyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The compound can be reduced to form 5-fluoropentane.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of 5-fluoropentyl derivatives such as 5-fluoropentyl azide or 5-fluoropentyl thiocyanate.

    Oxidation: Formation of 5-fluoropentanoic acid or 5-fluoropentanol.

    Reduction: Formation of 5-fluoropentane.

Scientific Research Applications

5-Fluoropentyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a labeling reagent for biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoropentyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, allowing the compound to modify nucleophilic sites on biomolecules. This property makes it useful in the synthesis of complex organic molecules and in biochemical labeling.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropentyl bromide
  • 5-Fluoropentyl chloride
  • 5-Fluoropentyl acetate

Comparison

Compared to other 5-fluoropentyl derivatives, 5-Fluoropentyl methanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity and stability. The methanesulfonate group is a better leaving group in nucleophilic substitution reactions compared to halides, making this compound more reactive in certain synthetic applications.

Properties

IUPAC Name

5-fluoropentyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO3S/c1-11(8,9)10-6-4-2-3-5-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSPPYAKPHOYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289904
Record name 5-fluoropentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-66-9
Record name NSC65342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoropentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.